molecular formula C22H17N3O3 B14943734 2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

2-[(E)-2-(dimethylamino)ethenyl]-3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B14943734
M. Wt: 371.4 g/mol
InChI Key: SLNKRQWZOPBABY-CMDGGOBGSA-N
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Description

2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is a complex organic compound with a unique structure that includes a benzofuran core, a methoxybenzoyl group, and a dimethylamino ethenyl side chain

Preparation Methods

The synthesis of 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE typically involves multiple steps, starting with the preparation of the benzofuran core. The synthetic route may include electrophilic aromatic substitution reactions to introduce the methoxybenzoyl group and subsequent reactions to attach the dimethylamino ethenyl side chain. Industrial production methods would likely involve optimizing these reactions for yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized under specific conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for the introduction of different substituents. Common reagents used in these reactions include bromine for electrophilic substitution and hydrogen gas for reduction.

Scientific Research Applications

2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino ethenyl side chain can interact with active sites, while the benzofuran core provides structural stability. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include other benzofuran derivatives and molecules with methoxybenzoyl groups. Compared to these, 2-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]-3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5,6-DICARBONITRILE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

2-[(E)-2-(dimethylamino)ethenyl]-3-(4-methoxybenzoyl)-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C22H17N3O3/c1-25(2)9-8-19-21(22(26)14-4-6-17(27-3)7-5-14)18-10-15(12-23)16(13-24)11-20(18)28-19/h4-11H,1-3H3/b9-8+

InChI Key

SLNKRQWZOPBABY-CMDGGOBGSA-N

Isomeric SMILES

CN(C)/C=C/C1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C)C=CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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